molecular formula C11H13NO4S B3038668 1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid CAS No. 88425-47-2

1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid

Cat. No. B3038668
CAS RN: 88425-47-2
M. Wt: 255.29 g/mol
InChI Key: JUSWZYFYLXTMLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as ‘1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid’, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives, including ‘1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid’, are known to undergo various chemical reactions. These reactions are influenced by steric factors and can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Pharmaceutical Development

1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting specific enzymes and receptors. This compound’s ability to form stable complexes with biological molecules makes it a crucial component in the design of new therapeutic agents .

Catalysis in Organic Synthesis

This compound is utilized as a catalyst in organic synthesis, particularly in asymmetric synthesis. Its chiral nature enables it to induce stereoselectivity in chemical reactions, which is essential for producing enantiomerically pure compounds. This application is vital in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Material Science

In material science, 1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid is used to modify the properties of polymers and other materials. Its incorporation into polymer matrices can enhance mechanical strength, thermal stability, and chemical resistance. This makes it useful in developing advanced materials for various industrial applications .

Mechanism of Action

While the specific mechanism of action for ‘1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid’ is not explicitly mentioned in the search results, pyrrolidine derivatives are known to exhibit various biological activities. These activities can be attributed to the different stereoisomers and the spatial orientation of substituents, which can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions for ‘1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid’ and related compounds involve the design of new pyrrolidine compounds with different biological profiles. This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(14)10-7-4-8-12(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSWZYFYLXTMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312598
Record name 1-(Phenylsulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid

CAS RN

88425-47-2
Record name 1-(Phenylsulfonyl)proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88425-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylsulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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